2-(4'-Aminobenzyl)imidazoline
Overview
Description
2-(4’-Aminobenzyl)imidazoline is a heterocyclic organic compound that features an imidazoline ring substituted with a 4’-aminobenzyl group. Imidazolines are a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Aminobenzyl)imidazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4’-aminobenzylamine with glyoxal in the presence of an acid catalyst, leading to the formation of the imidazoline ring. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of 2-(4’-Aminobenzyl)imidazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Aminobenzyl)imidazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazoline ring or the benzyl group.
Substitution: The amino group on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Reduced forms of the imidazoline ring or benzyl group.
Substitution: Substituted benzyl imidazolines with different alkyl or acyl groups.
Scientific Research Applications
2-(4’-Aminobenzyl)imidazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive agent.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(4’-Aminobenzyl)imidazoline involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4’-Aminophenyl)imidazoline: Similar structure but with a phenyl group instead of a benzyl group.
2-(4’-Aminobenzyl)imidazole: Contains an imidazole ring instead of an imidazoline ring.
Uniqueness
2-(4’-Aminobenzyl)imidazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazoline ring with a 4’-aminobenzyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVVAXXCLZJWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929301 | |
Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-47-7 | |
Record name | 2-(4'-Aminobenzyl)imidazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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